molecular formula C16H16BrClN4O3S2 B3303470 5-bromo-2-chloro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 920455-81-8

5-bromo-2-chloro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B3303470
CAS No.: 920455-81-8
M. Wt: 491.8 g/mol
InChI Key: RFEGCNVXGZZOLE-UHFFFAOYSA-N
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Description

This compound features a halogenated benzamide core (5-bromo-2-chloro substitution) linked to a 1,3,4-thiadiazol-2-yl group. The thiadiazole ring is functionalized with a sulfanyl (-S-) group connected to a carbamoylmethyl moiety, which is further modified by an oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent .

Properties

IUPAC Name

5-bromo-2-chloro-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN4O3S2/c17-9-3-4-12(18)11(6-9)14(24)20-15-21-22-16(27-15)26-8-13(23)19-7-10-2-1-5-25-10/h3-4,6,10H,1-2,5,7-8H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEGCNVXGZZOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.

    Introduction of the Oxolane Moiety: The oxolane group can be introduced via nucleophilic substitution reactions using oxolane derivatives and suitable leaving groups.

    Bromination and Chlorination: The benzamide core is brominated and chlorinated using bromine and chlorine sources under controlled conditions to ensure selective substitution.

    Coupling Reactions: The final coupling of the thiadiazole and benzamide moieties is achieved through amide bond formation using carbodiimide coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially yielding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Potential use as a probe to study biological pathways involving thiadiazole and benzamide derivatives.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and benzamide core may bind to active sites, modulating the activity of these targets. The oxolane moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Benzamide-Thiadiazole Analogs

5-Bromo-2-Chloro-N-[5-(2-Methylphenyl)-1,3,4-Thiadiazol-2-yl]Benzamide
  • Structural Differences : The thiadiazole ring here bears a 2-methylphenyl group instead of the sulfanylcarbamoylmethyl-oxolanylmethyl chain in the target compound .
  • In contrast, the target compound’s oxolane-carbamoyl chain may improve solubility via hydrogen bonding while introducing conformational flexibility for target engagement.
Key Data Comparison
Property Target Compound 5-(2-Methylphenyl) Analog
Molecular Weight ~500 g/mol (estimated) ~420 g/mol
Solubility (Predicted) Moderate (polar oxolane chain) Low (aromatic substituent)
Bioavailability Potentially higher due to solubility Limited by lipophilicity

Heterocycle Variants: Thiadiazole vs. Thiazole/Oxazolidine

Compounds from Pharmacopeial Forum PF 43(1) (2017) highlight structural diversity in heterocyclic systems :

Thiazole Derivatives
  • Example: (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate .
    • Key Features : Combines thiazole , oxazolidine , and imidazolidine rings with bulky substituents (e.g., benzyl, isopropyl).
    • Comparison :
  • Thiazole’s single nitrogen (vs. thiadiazole’s two) reduces electronegativity, altering binding interactions.
Hydroperoxide-Containing Analog
  • Example: (S)-Isobutyl 2-{3-[[2-(2-Hydroperoxypropan-2-yl)Thiazol-4-yl]Methyl]-3-Methylureido}-3-Methylbutanoate . Key Features: Incorporates a hydroperoxy group on the thiazole ring. Functional Impact:
  • Introduces redox activity, which may confer instability under reducing conditions.
  • Contrasts with the target compound’s stable sulfanyl-carbamoyl linkage.

Research Findings and Hypotheses

Pharmacological Potential

  • The halogenated benzamide motif is associated with kinase inhibition (e.g., PARP, EGFR inhibitors) due to halogen-mediated hydrophobic interactions .
  • The thiadiazole ring in the target compound may offer stronger hydrogen-bonding capacity than thiazole derivatives, improving target affinity .

Physicochemical Properties

  • The oxolane-carbamoyl chain likely enhances solubility compared to purely aromatic analogs, balancing lipophilicity for blood-brain barrier penetration if required.
  • Thiazole-based compounds with oxazolidine/imidazolidine rings (e.g., ) may exhibit superior metabolic stability but reduced synthetic accessibility due to complex stereochemistry.

Biological Activity

The compound 5-bromo-2-chloro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule that features a benzamide core with significant substitutions including bromine and chlorine atoms, a thiadiazole ring, and an oxolane moiety. This unique structure suggests potential biological activities that warrant thorough investigation.

Synthesis and Structural Characteristics

The synthesis of this compound generally involves several key steps:

  • Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Introduction of the Oxolane Moiety : This is achieved via nucleophilic substitution reactions using oxolane derivatives.
  • Bromination and Chlorination : Selective substitution of the benzamide core is performed using bromine and chlorine sources.
  • Coupling Reactions : The final amide bond formation occurs using carbodiimide coupling agents.

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and benzamide core may bind to active sites, modulating the activity of these targets. The oxolane moiety could enhance solubility and bioavailability, facilitating interaction with biological systems.

Biological Activity Overview

Recent studies have highlighted the biological activities associated with thiadiazole derivatives, which often exhibit a range of pharmacological properties including:

  • Antimicrobial Activity : Compounds containing thiadiazole rings have shown promising results against various microbial strains.
  • Anticancer Properties : Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting potential in cancer therapy.
  • Anti-inflammatory Effects : Certain analogs have been reported to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, demonstrating that some exhibited significant inhibition against Mycobacterium tuberculosis with percentages of inhibition reaching up to 96% at certain concentrations .
  • Cytotoxicity Against Cancer Cells : Research on related compounds has indicated that derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. For instance, studies have shown that certain thiadiazole-containing compounds can effectively reduce cell viability in breast cancer cell lines .
  • Toxicity Studies : In vivo toxicity assessments using zebrafish embryos indicated that certain analogs displayed low toxicity levels while maintaining high biological activity, which is crucial for drug development .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValueReference
Compound AAntimicrobial0.072 μMVillemagne et al., 2020
Compound BAnticancer (MCF-7)25 µMShruthi et al., 2019
Compound CAnti-inflammatoryNot specifiedParikh et al., 2020
Compound DCytotoxicity0.5 µg/mLUpare et al., 2019

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-2-chloro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide
Reactant of Route 2
Reactant of Route 2
5-bromo-2-chloro-N-{5-[({[(oxolan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

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